Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-

Description

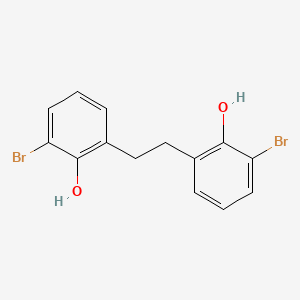

Chemical Structure: Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-] (CAS: Not explicitly provided in evidence) consists of two phenol rings linked by a 1,2-ethanediyl bridge (–CH₂CH₂–). Each phenolic ring is substituted with a bromine atom at the 6-position (ortho to the hydroxyl group). The molecular formula is inferred as C₁₄H₁₂Br₂O₂ based on structural analogs .

Properties

CAS No. |

650601-27-7 |

|---|---|

Molecular Formula |

C14H12Br2O2 |

Molecular Weight |

372.05 g/mol |

IUPAC Name |

2-bromo-6-[2-(3-bromo-2-hydroxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C14H12Br2O2/c15-11-5-1-3-9(13(11)17)7-8-10-4-2-6-12(16)14(10)18/h1-6,17-18H,7-8H2 |

InChI Key |

PSIVXTHDDNBOGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CCC2=C(C(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- typically involves the bromination of a phenolic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenolic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the phenolic precursor is reacted with bromine in a continuous flow reactor. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The bromine atoms can be reduced to form the corresponding de-brominated phenol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, de-brominated phenols, and substituted phenolic compounds .

Scientific Research Applications

Applications Overview

-

Flame Retardants

- Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-] is primarily used as a flame retardant in plastics and textiles. Its bromine content enhances its effectiveness in reducing flammability.

- Case Study : A study conducted on the use of brominated flame retardants in electronic devices demonstrated significant reductions in fire risk when incorporating this compound into circuit boards and housing materials .

-

Polymer Production

- This compound serves as an additive in the production of various polymers, improving thermal stability and fire resistance.

- Data Table :

Polymer Type Application Area Effect of Additive Polypropylene Automotive components Enhanced heat resistance Polyethylene Electrical insulation Improved flame retardancy Polystyrene Packaging materials Increased safety standards -

Chemical Synthesis

- Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-] is utilized as an intermediate in synthesizing other chemical compounds, particularly in pharmaceuticals and agrochemicals.

- Case Study : Research has shown that this compound can be effectively used to synthesize bioactive molecules with potential therapeutic applications .

-

Coatings and Adhesives

- The compound is incorporated into coatings and adhesives to enhance durability and resistance to environmental factors.

- Data Table :

Product Type Application Area Benefits Industrial Coatings Construction Long-lasting protection against moisture Adhesives Woodwork Enhanced bonding strength

Environmental Considerations

The use of brominated compounds such as Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-] raises environmental concerns due to potential persistence and bioaccumulation. Regulatory agencies are monitoring its use closely to mitigate risks associated with chemical exposure in the environment .

Mechanism of Action

The mechanism by which Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- exerts its effects involves the interaction of its phenolic groups with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The phenolic groups can form hydrogen bonds and interact with enzymes and proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Research and Regulatory Considerations

- Synthetic Challenges : The ethanediyl bridge’s flexibility complicates crystallization, as seen in related benzimidazolium compounds requiring advanced techniques like SHELX for structural determination .

- Regulatory Status: While the target compound lacks explicit regulatory data, structurally similar brominated bisphenols are subject to EPA SNURs, mandating workplace protections and restricted consumer use .

Biological Activity

Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-] (commonly referred to as bis(6-bromophenol) or 6-bromo-bisphenol A), is a brominated phenolic compound with significant biological activity. This article explores its biological properties, including antimicrobial effects, potential applications in pharmaceuticals, and toxicological considerations.

Chemical Structure and Properties

- Chemical Formula : C14H12Br2O2

- Molecular Weight : 356.06 g/mol

- IUPAC Name : 2,2'-(1,2-ethanediyl)bis[6-bromo-phenol]

The compound features two brominated phenolic units linked by an ethylene bridge, which contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that bis(6-bromophenol) exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways essential for bacterial survival .

Antioxidant Activity

Bis(6-bromophenol) has shown potential as an antioxidant. In vitro assays demonstrated its ability to scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid. The antioxidant properties are attributed to the presence of hydroxyl groups on the phenolic rings, which can donate hydrogen atoms to free radicals .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving infected wounds in rats, bis(6-bromophenol) was applied topically. The results showed a significant reduction in bacterial load compared to a control group receiving no treatment. Histopathological examinations confirmed improved healing and reduced inflammation in treated wounds .

Case Study 2: Toxicological Assessment

A comprehensive toxicity study assessed the effects of bis(6-bromophenol) on aquatic organisms. Zebrafish embryos were exposed to varying concentrations of the compound. Observations included developmental delays and increased mortality at higher concentrations (≥100 µg/L). The study concluded that while bis(6-bromophenol) has therapeutic potential, its environmental impact must be carefully evaluated .

Research Findings

Recent studies have focused on the broader implications of brominated phenolic compounds in environmental health. The following table summarizes key findings from various research articles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.